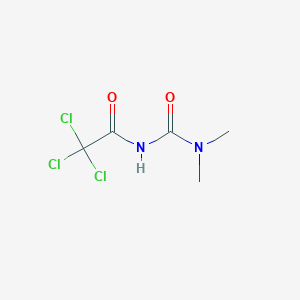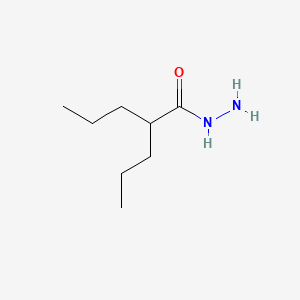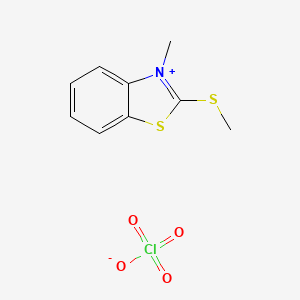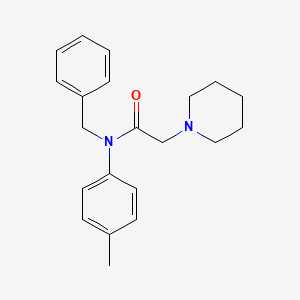
1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 4-methylphenyl and phenylmethyl groups under specific conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperidineacetamide, N-(4-chlorophenyl)-N-(phenylmethyl)-
- 1-Piperidineacetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)-
- 1-Piperidineacetamide, N-(4-nitrophenyl)-N-(phenylmethyl)-
Uniqueness
1-Piperidineacetamide, N-(4-methylphenyl)-N-(phenylmethyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. The presence of the 4-methylphenyl group may influence its binding affinity and selectivity for certain molecular targets.
Propiedades
Número CAS |
24853-49-4 |
|---|---|
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-benzyl-N-(4-methylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H26N2O/c1-18-10-12-20(13-11-18)23(16-19-8-4-2-5-9-19)21(24)17-22-14-6-3-7-15-22/h2,4-5,8-13H,3,6-7,14-17H2,1H3 |
Clave InChI |
WGTGOWXYXZPAOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)CN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)
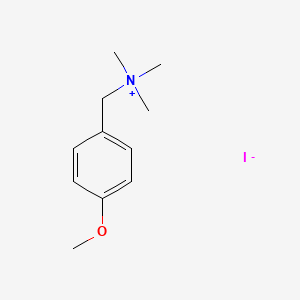
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
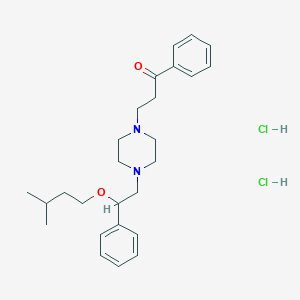
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)

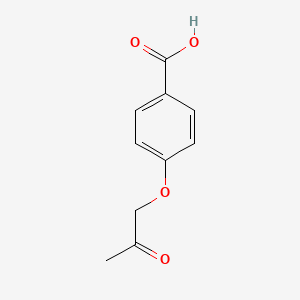
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
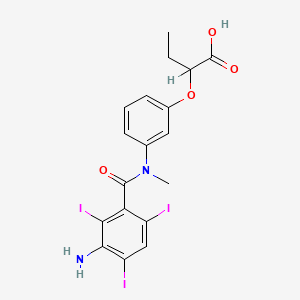
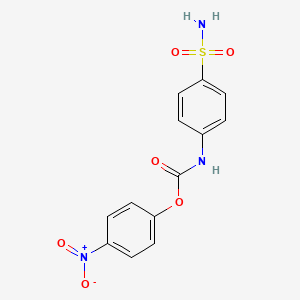
![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
